molecular formula C18H21NO B5152656 2-phenyl-N-(1-phenylbutan-2-yl)acetamide

2-phenyl-N-(1-phenylbutan-2-yl)acetamide

Cat. No.: B5152656
M. Wt: 267.4 g/mol
InChI Key: UUMKBUQTHXTGIW-UHFFFAOYSA-N
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Description

2-Phenyl-N-(1-phenylbutan-2-yl)acetamide is a substituted acetamide derivative characterized by a phenyl group at the α-carbon of the acetamide backbone and a branched N-alkyl chain containing a secondary phenyl moiety. The compound is synthesized via condensation reactions between phenylbutylamine derivatives and acylating agents. For instance, describes the synthesis of its chloro-substituted analog, 2-chloro-N-(1-phenylbutan-2-yl)acetamide, through the reaction of phenylbutylamine (R = ethyl) with chloroacetyl chloride, yielding 39% product. Further modifications, such as aminoalkylation with aminoacetaldehyde dimethylacetal, demonstrate the versatility of this scaffold for generating derivatives with varied functional groups .

Structurally, the 1-phenylbutan-2-yl substituent introduces steric bulk and lipophilicity, which may influence binding to biological targets or alter pharmacokinetic properties. The compound’s synthetic flexibility makes it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

2-phenyl-N-(1-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-17(13-15-9-5-3-6-10-15)19-18(20)14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMKBUQTHXTGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1-phenylbutan-2-yl)acetamide typically involves the reaction of 1-phenylbutan-2-amine with phenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(1-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KM

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-phenyl-N-(1-phenylbutan-2-yl)acetamide

Compound Name Substituent Features Molecular Weight Synthesis Yield Key References
2-Chloro-N-(1-phenylbutan-2-yl)acetamide Chlorine replaces phenyl at α-carbon 279.78 g/mol 39%
2-Phenyl-N-(3-phenylpropyl)acetamide Linear N-alkyl chain (3-phenylpropyl) 297.38 g/mol Not reported
(R)-2-Phenyl-N-(1-phenylethyl)acetamide Shorter N-alkyl chain (phenylethyl) with R-configuration 253.31 g/mol 59%
UPGL00004 (BPTES analog) Heterocyclic core (thiadiazole, piperidine) replacing flexible regions ~550 g/mol* Not reported
2-Phenyl-N-(2-phenylethyl)acetamide Ethyl linker between acetamide and phenyl 253.31 g/mol 72% (GC-MS)
N-Allyl-2-phenylacetamide Allyl group as N-substituent 175.23 g/mol 96%
2-Phenyl-N-(2-thiazolyl)acetamide Thiazole heterocycle as N-substituent 248.30 g/mol Not reported


*Estimated based on structural complexity.

Steric and Electronic Effects

  • N-Substituent Length and Rigidity : The 1-phenylbutan-2-yl group in the parent compound introduces greater steric hindrance compared to linear N-alkyl chains (e.g., 3-phenylpropyl in –5). This may reduce metabolic degradation but could also limit solubility. In contrast, UPGL00004 () replaces flexible regions with a rigid heterocyclic core, enhancing binding affinity to glutaminase (GLS) via optimized allosteric interactions .

Key Research Findings

Rigidity vs. Flexibility : UPGL00004’s rigid heterocyclic core () demonstrates that structural constraint can enhance target binding, a principle applicable to optimizing the parent compound for specific therapeutic targets.

Substituent Effects : Shorter N-alkyl chains (e.g., phenylethyl in ) may improve bioavailability but reduce target engagement compared to bulkier groups.

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